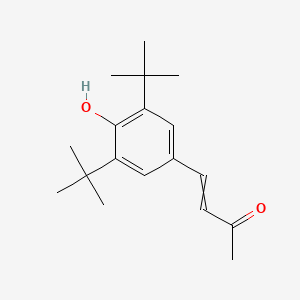

3,5-Di-t-butyl-4-hydroxybenzalacetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H26O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

4-(3,5-ditert-butyl-4-hydroxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C18H26O2/c1-12(19)8-9-13-10-14(17(2,3)4)16(20)15(11-13)18(5,6)7/h8-11,20H,1-7H3 |

InChI Key |

TWDPBGDKUCRDCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3,5 Di T Butyl 4 Hydroxybenzalacetone

Precursor Synthesis and Functionalization Approaches

The cornerstone of synthesizing the target chalcone (B49325) is the preparation of its aldehyde precursor, which contains the critical 3,5-di-t-butyl-4-hydroxy functional group. This sterically hindered phenol (B47542) moiety is responsible for many of the compound's characteristic properties.

Synthesis of 3,5-Di-t-butyl-4-hydroxybenzaldehyde (e.g., Duff reaction variants)

The most common starting material for the synthesis of 3,5-Di-t-butyl-4-hydroxybenzaldehyde is the readily available 2,6-di-t-butylphenol. google.com The introduction of a formyl (-CHO) group onto the phenol ring is a critical transformation.

The Duff reaction is a well-established method for the formylation of phenols. wikipedia.org It typically employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. wikipedia.orgmdma.ch In the case of 2,6-di-t-butylphenol, the bulky tert-butyl groups at the ortho positions direct the formylation to the para position, yielding the desired 3,5-Di-t-butyl-4-hydroxybenzaldehyde. wikipedia.org While the classical Duff reaction can have limitations regarding yield, modifications have been developed to improve its efficiency. google.commdma.ch One such variant involves using trifluoroacetic acid as the reaction medium, which can lead to significantly higher yields under milder conditions. mdma.ch Another approach reacts 2,6-di-t-butylphenol with HMTA or a combination of formaldehyde (B43269) and ammonium (B1175870) acetate (B1210297) in an aqueous acetic acid medium, also providing good yields. google.com

Alternative formylation methods include the Vilsmeier-Haack reaction, where 2,6-di-t-butylphenol is reacted with a Vilsmeier reagent (generated from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) in an aprotic solvent. google.com

| Method | Reagents | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Duff Reaction Variant | 2,6-di-t-butylphenol, Hexamethylenetetramine, Aqueous Acetic Acid | Reflux for 6 hours | 67.5% | google.com |

| Duff Reaction Variant | 2,6-di-t-butylphenol, Formaldehyde, Ammonium Acetate, Aqueous Acetic Acid | Reflux (111-112°C) for 6 hours | Not specified | google.com |

| Modified Duff Reaction | 2,6-di-t-butylphenol, Hexamethylenetetramine, Trifluoroacetic Acid | Reflux (83-90°C) for 12 hours | 60% | mdma.ch |

| Vilsmeier-Haack Reaction | 2,6-di-t-butylphenol, Vilsmeier Reagent | 60-80°C in aprotic solvent | High | google.com |

Derivatization and Introduction of the Hindered Phenol Moiety

The synthesis of 3,5-Di-t-butyl-4-hydroxybenzalacetone inherently incorporates the hindered phenol moiety from the outset, starting with 2,6-di-t-butylphenol. This strategy is generally more efficient than attempting to introduce the bulky tert-butyl groups at a later stage of the synthesis. The synthesis of various sterically hindered phenols is a significant area of research, as these structural motifs are key components in antioxidants and other specialty chemicals. nih.govgoogle.comnih.gov The synthesis of the precursor itself is the primary method for introducing this functional group into the final chalcone structure.

Carbon-Carbon Bond Formation: Condensation Reactions

With the aldehyde precursor in hand, the next crucial step is the formation of the α,β-unsaturated carbonyl system characteristic of chalcones. This is achieved through a condensation reaction with acetone (B3395972).

Aldol (B89426) Condensation Approaches (e.g., classical, catalytic, biocatalytic)

The most widely used method for synthesizing chalcones is the Claisen-Schmidt condensation , which is a type of crossed aldol condensation. aip.orgmdpi.com This reaction involves the base- or acid-catalyzed reaction between an aromatic aldehyde (3,5-Di-t-butyl-4-hydroxybenzaldehyde) and a ketone (acetone). magritek.com

Classical Aldol Condensation: In the classical approach, the reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol (B145695). aip.orgpropulsiontechjournal.com The base abstracts an α-proton from acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. mnstate.eduyoutube.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the conjugated and more stable chalcone product. magritek.commnstate.edu

Catalytic Approaches: Research has focused on developing more efficient and selective catalytic systems. Heterogeneous catalysts are of particular interest as they can be easily separated from the reaction mixture and potentially reused. researchgate.net Various solid catalysts, including mixed oxides from LDH (Layered Double Hydroxide) precursors, alumina, and magnesia, have been employed for chalcone synthesis. mdpi.com For instance, protonated aluminate mesoporous silica (B1680970) nanoparticles (HAlMSN) have been shown to be an effective solid acid catalyst for Claisen-Schmidt condensations under solvent-free conditions. rsc.org

Biocatalytic Approaches: In line with green chemistry principles, biocatalysis offers an environmentally friendly alternative. Enzymes or crude natural materials can be used to catalyze the condensation. rjpn.org For example, the ash from banana peels has been successfully used as a green, biodegradable, and readily available catalyst for the Claisen-Schmidt reaction, affording various chalcones in high yields at room temperature. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. aip.org

The choice of base and its concentration can significantly impact the reaction rate and the formation of side products. nih.gov Similarly, the solvent can influence the solubility of reactants and the stability of intermediates. mdpi.com While traditional methods often use refluxing ethanol for several hours, newer methods aim to reduce reaction times and energy consumption. aip.orgaip.org For example, comparing reflux and grinding methods for chalcone synthesis, the grinding technique often provides higher yields in a shorter time with less solvent, making it a more efficient and greener option. aip.orgaip.org The use of catalysts like Mg(HSO₄)₂ under solvent-free mechanochemical conditions has also been explored to optimize the synthesis of chalcone cores. rsc.org

| Approach | Catalyst/Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical | NaOH or KOH | Ethanol, Reflux | Well-established, simple | aip.org |

| Heterogeneous Catalysis | LDH/Graphene Nanocatalysts | Toluene, 40°C | Catalyst reusability, improved selectivity | mdpi.com |

| Biocatalysis | Banana Peel Ash | Solvent-free, Room Temperature | Eco-friendly, mild conditions, high yield | rsc.orgresearchgate.net |

| Mechanochemistry | Mg(HSO₄)₂ | Solvent-free, Mechanical Stirring, 50°C | Solvent-free, reduced waste, rapid | rsc.org |

| Microwave Irradiation | KOH | Solvent-free | Drastically reduced reaction times, high yields | frontiersin.org |

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of chalcones, including this compound, is a major focus of contemporary research. propulsiontechjournal.comrjpn.org The goal is to develop synthetic pathways that are more environmentally benign by minimizing waste, avoiding hazardous substances, and reducing energy consumption. frontiersin.org

Several green strategies have been successfully applied to the Claisen-Schmidt condensation:

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate the reaction, often leading to higher yields in significantly shorter reaction times compared to conventional heating. rjpn.orgfrontiersin.orgresearchgate.net

Green Solvents and Solvent-Free Conditions: Replacing volatile organic solvents with greener alternatives like water, glycerol, or conducting the reaction under solvent-free conditions significantly reduces the environmental impact. propulsiontechjournal.comresearchgate.netrsc.org Grinding reactants together in the absence of a solvent (mechanochemistry) is a prime example of a solvent-free approach. aip.orgaip.org

Use of Biocatalysts: As mentioned, catalysts derived from renewable resources like fruit peel ash represent a highly sustainable approach. rsc.orgresearchgate.net

Atom Economy: The Claisen-Schmidt condensation is inherently an atom-economical reaction, as most atoms from the reactants are incorporated into the final product, with water being the only major byproduct. propulsiontechjournal.com

By integrating these principles, the synthesis of this compound can be performed more sustainably, aligning with the broader goals of modern chemical manufacturing. rjpn.orgfrontiersin.org

Biocatalytic Synthesis Utilizing Engineered Enzymatic Pathways

The application of biocatalysis in the synthesis of chalcones, including this compound, represents a promising frontier in green chemistry. While specific engineered enzymatic pathways for the direct synthesis of this particular molecule are still an emerging area of research, the broader field of enzyme-catalyzed Claisen-Schmidt condensations provides a strong foundation for its potential development.

Researchers have successfully demonstrated that certain hydrolases exhibit promiscuous activity, catalyzing aldol condensation reactions to form chalcones. shd-pub.org.rsdoaj.orgdistantreader.org For instance, lipase (B570770) from hog pancreas and acylase from Aspergillus melleus have been shown to catalyze the Claisen-Schmidt condensation between benzaldehyde (B42025) and acetophenone. shd-pub.org.rsdoaj.orgdistantreader.orgresearchgate.net This promiscuity opens the door for screening these and other enzymes for activity with 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and acetone as substrates. The significant steric hindrance from the two tert-butyl groups on the phenolic ring presents a challenge, likely requiring enzyme engineering to accommodate the bulky substrate.

Protein engineering, particularly of aldolases, offers a viable strategy to develop bespoke biocatalysts. rsc.org Minimalist protein engineering approaches, such as single or double amino acid substitutions in the active site, have been shown to dramatically expand the substrate scope of enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA). acs.org By creating more space in the active site, these engineered variants can accommodate larger, non-natural substrates. acs.org Similar strategies could be applied to develop an aldolase capable of efficiently catalyzing the condensation of the sterically hindered 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Directed evolution and site-directed mutagenesis are powerful tools that could be employed to tailor an enzyme's active site for this specific transformation, enhancing both activity and selectivity. nih.gov

The table below summarizes findings on the enzymatic synthesis of chalcones, which could inform future work on this compound.

| Enzyme | Substrates | Key Findings |

| Hog Pancreas Lipase | Benzaldehyde, Acetophenone | Demonstrated promiscuous activity for Claisen-Schmidt condensation. shd-pub.org.rsdoaj.orgdistantreader.org |

| Aspergillus melleus Acylase | Benzaldehyde, Acetophenone | Showed activity in E-chalcone synthesis. shd-pub.org.rsdoaj.orgdistantreader.orgresearchgate.net |

| Engineered Fructose 6-phosphate aldolase (FSA) | Aryl substituted ketones and aldehydes | Variants with expanded active sites showed activity with bulky substrates. rsc.orgacs.org |

Development of Sustainable and Solvent-Efficient Synthetic Methods

In parallel with biocatalytic research, the development of sustainable and solvent-efficient methods for the synthesis of chalcones is a key area of focus. The Claisen-Schmidt condensation, the cornerstone reaction for chalcone synthesis, has been adapted to greener conditions, which are directly applicable to the production of this compound. wikipedia.orgresearchgate.netnih.gov

One of the most promising sustainable approaches is the use of solvent-free or mechanochemical synthesis. nih.gov Grinding techniques, where the solid reactants (3,5-di-tert-butyl-4-hydroxybenzaldehyde, acetone, and a solid base catalyst like NaOH or KOH) are physically ground together, have been shown to produce high yields of chalcones without the need for a solvent. nih.gov This method not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures.

The following interactive data table outlines various sustainable conditions reported for the synthesis of chalcones, which could be adapted for this compound.

| Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |

| Various Aromatic Aldehydes | Acetophenones | NaOH | Grinding, Solvent-free | High | nih.gov |

| Benzaldehyde | Acetophenone | Agro-food waste ash | Room Temperature | High | rsc.org |

| Various Aromatic Aldehydes | Acetophenones | Mg(HSO4)2 | Solvent-free, Mechanical Stirring | High | researchgate.net |

These sustainable methodologies offer significant advantages over traditional solvent-based syntheses by minimizing environmental impact and often improving reaction efficiency. The application of these green chemistry principles is paramount for the future industrial production of this compound.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3,5-Di-t-butyl-4-hydroxybenzalacetone, ¹H and ¹³C NMR analyses provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The bulky tert-butyl groups produce a sharp, intense singlet at approximately 1.48 ppm, integrating to 18 protons. The phenolic hydroxyl proton appears as a singlet at 5.53 ppm. The methyl protons of the acetone (B3395972) moiety are observed as a singlet at 2.41 ppm. The vinylic protons of the α,β-unsaturated system appear as doublets at 6.62 ppm (H-β) and 7.48 ppm (H-α), with a coupling constant (J) of 16.2 Hz, which is characteristic of a trans (E) configuration across the double bond. The two aromatic protons, being chemically equivalent, produce a singlet at 7.35 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum shows the carbonyl carbon of the ketone at a characteristic downfield shift of 198.3 ppm. The carbon atoms of the tert-butyl groups appear at 30.3 ppm (methyl carbons) and 34.4 ppm (quaternary carbons). The aromatic carbons show signals at 127.1 ppm and 127.3 ppm, with the carbon bearing the hydroxyl group at 157.7 ppm and the carbons attached to the tert-butyl groups at 140.7 ppm. The methyl carbon of the acetone group is found at 27.5 ppm, while the vinylic carbons are observed at 125.1 ppm (C-β) and 144.9 ppm (C-α).

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | Assignment | Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | 1.48 | s | -C(CH₃)₃ | 30.3 |

| -COCH₃ | 2.41 | s | -C(CH₃)₃ | 34.4 |

| -OH | 5.53 | s | -COCH₃ | 27.5 |

| H-β | 6.62 | d (16.2) | Aromatic CH | 127.1 |

| Aromatic CH | 7.35 | s | Aromatic C (ipso) | 127.3 |

| H-α | 7.48 | d (16.2) | C-β | 125.1 |

| Aromatic C-tBu | 140.7 | |||

| C-α | 144.9 | |||

| Aromatic C-OH | 157.7 | |||

| C=O | 198.3 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and gain insight into the molecule's fragmentation pattern. Using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 274. This observation is consistent with its molecular formula, C₁₈H₂₆O₂.

The fragmentation pattern provides further structural confirmation. A prominent fragment is typically observed at m/z 259, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation for compounds containing tert-butyl and acetyl groups. Another significant peak appears at m/z 217, resulting from the cleavage of the propenone side chain, leaving the stable 3,5-di-tert-butyl-4-hydroxyphenyl cation.

| m/z | Assignment | Description |

|---|---|---|

| 274 | [M]⁺ | Molecular Ion |

| 259 | [M-CH₃]⁺ | Loss of a methyl group |

| 217 | [M-C₃H₃O]⁺ | Loss of the propenone side chain |

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows a broad absorption band around 3637 cm⁻¹, which is characteristic of the O-H stretching vibration of the sterically hindered phenolic group. The stretching vibration of the α,β-unsaturated ketone (C=O) is observed at approximately 1660 cm⁻¹. The C=C stretching of the vinylic group appears around 1606 cm⁻¹, while the aromatic C=C stretching vibrations are seen near 1581 cm⁻¹.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3637 | O-H Stretch | Phenolic -OH |

| ~1660 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1606 | C=C Stretch | Vinylic |

| ~1581 | C=C Stretch | Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy: While specific experimental UV-Vis data for this compound is not detailed in the surveyed literature, the electronic absorption properties can be inferred from its structure as a chalcone (B49325) derivative. Chalcones typically exhibit two main absorption bands. A strong absorption band (Band I), usually appearing between 340-390 nm, is attributed to the π → π* electronic transition involving the entire cinnamoyl chromophore (Ar-CH=CH-C=O). A less intense band (Band II), found at shorter wavelengths (220-270 nm), corresponds to the π → π* transition within the aromatic ring. The presence of the hydroxyl and alkyl substituents on the phenyl ring is expected to cause a bathochromic (red) shift in these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Specific X-ray crystallography data for single crystals of this compound are not available in the reviewed scientific literature. However, analysis of related chalcone structures provides insight into the likely solid-state conformation.

Mechanistic Investigations and Chemical Reactivity of 3,5 Di T Butyl 4 Hydroxybenzalacetone

Reactivity of the Alpha,Beta-Unsaturated Ketone Moiety

The reactivity of the α,β-unsaturated ketone system in 3,5-Di-t-butyl-4-hydroxybenzalacetone is dictated by the electronic interplay between the carbonyl group and the olefinic double bond. The electron-withdrawing nature of the carbonyl polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Conjugate Addition Reactions (e.g., Michael Additions)

The primary mode of reaction for the α,β-unsaturated ketone moiety is conjugate addition, also known as Michael or 1,4-addition. youtube.comlibretexts.orglibretexts.org In this process, a nucleophile attacks the electrophilic β-carbon of the conjugated system. This attack forms a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield the final saturated product. libretexts.orgpressbooks.pub The net result is the addition of the nucleophile across the C=C double bond. libretexts.org

Chalcones, the class of compounds to which this compound belongs, are known to readily undergo Michael additions with a variety of nucleophiles. chemrevlett.comnih.govresearchgate.net These reactions are fundamental for carbon-carbon bond formation. researchgate.net Soft nucleophiles, such as enolates, amines, thiols, and organocuprates (Gilman reagents), preferentially attack the β-carbon in a 1,4-fashion rather than the carbonyl carbon (1,2-addition). youtube.comlibretexts.org The reaction with thiols, such as glutathione and N-acetylcysteine, is particularly relevant in biological contexts and is influenced by the pH and the protonation state of the thiol. nih.gov

| Nucleophile Type | Description | Example |

|---|---|---|

| Organocuprates (R₂CuLi) | Excellent for adding alkyl or aryl groups via 1,4-addition to α,β-unsaturated ketones. libretexts.org | (CH₃)₂CuLi |

| Thiols (RSH) | Readily add to the β-carbon; the rate depends on the deprotonated form of the thiol. nih.gov | Glutathione |

| Amines (R₂NH) | Common nucleophiles for conjugate addition, leading to β-amino ketones. | Piperidine |

| Enolates | Resonance-stabilized carbanions that are classic Michael donors. | Diethyl malonate anion |

| Nitroalkanes | The conjugate addition of nitroalkanes to chalcones is a well-established reaction. chemrevlett.comresearchgate.net | Nitromethane |

Cycloaddition Chemistry and Related Pericyclic Reactions

The olefinic double bond of the α,β-unsaturated ketone can participate in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org In this [4+2] cycloaddition, the ketone acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring. wikipedia.org

The viability of a Diels-Alder reaction is governed by several factors:

Electronic Effects : The reaction is facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org The ketone group serves this purpose, making the double bond electron-poor and more reactive towards an electron-rich diene.

Steric Hindrance : The bulky 3,5-di-t-butyl-4-hydroxyphenyl group attached to the β-carbon introduces significant steric hindrance. libretexts.org This can impede the approach of the diene to the dienophile, potentially slowing down the reaction or preventing it altogether, especially with sterically demanding dienes. libretexts.org

Stereospecificity : The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene product. libretexts.orglibretexts.org

While the electronic properties are favorable, the steric bulk is a major limiting factor for the participation of this compound in Diels-Alder reactions.

Reduction of the Olefinic Double Bond

The selective reduction of the C=C double bond, while leaving the carbonyl group intact, is a common transformation for α,β-unsaturated ketones. This can be achieved through several methods, with catalytic hydrogenation being the most prominent.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) typically results in the preferential reduction of the olefinic double bond over the carbonyl group. pnnl.govnih.gov Studies on benzalacetone, a close structural analog, show that hydrogenation with H₂ over Pd/C is highly effective for converting the C=C bond to a single bond, yielding the corresponding saturated ketone. pnnl.govgoogle.com The reaction conditions, including solvent, pressure, and temperature, can be optimized to maximize the yield of the saturated ketone. google.com

| Reagent/Catalyst | Selectivity | Typical Conditions |

|---|---|---|

| H₂ / Pd/C | High selectivity for C=C bond reduction. pnnl.gov | Atmospheric or low H₂ pressure, room or slightly elevated temperature. google.com |

| H₂ / Pt, Ru catalysts | Less selective for ketones; may also reduce the C=O bond. pnnl.gov | Varies with substrate and catalyst. |

| Transfer Hydrogenation | Uses a hydrogen donor molecule instead of H₂ gas. | e.g., Formic acid or isopropanol in the presence of a catalyst. |

| H₂ / Au/Fe₂O₃ | Can show some selectivity for C=O reduction to the unsaturated alcohol, but overall rates are low for ketones. pnnl.govresearchgate.net | Liquid phase, H₂ pressure. researchgate.net |

Transformations Involving the Hindered Phenolic Group

The 2,6-di-t-butylphenol moiety is a classic example of a sterically hindered phenol (B47542). This structural feature dramatically influences its reactivity, particularly its redox chemistry and the accessibility of the hydroxyl group for functionalization.

Redox Chemistry and Radical Scavenging Mechanisms in Chemical Systems

Hindered phenols are renowned for their antioxidant properties, which stem from their ability to act as radical scavengers. vinatiorganics.com The mechanism involves the donation of the phenolic hydrogen atom to a free radical (R•), effectively neutralizing it and terminating radical chain reactions. vinatiorganics.commdpi.com

This process, known as Hydrogen Atom Transfer (HAT), generates a phenoxyl radical. researchgate.net In the case of this compound, the resulting radical is highly stabilized due to two key factors:

Steric Shielding : The two bulky ortho-t-butyl groups physically protect the radical center on the oxygen atom, preventing it from participating in further propagation reactions. rsc.org

Resonance Delocalization : The unpaired electron can be delocalized over the entire aromatic ring and potentially into the conjugated chalcone (B49325) system.

Functional Group Interconversions of the Hydroxyl Group

While the phenolic hydroxyl group is a site for functionalization, its reactivity in this compound is significantly diminished by the steric hindrance imposed by the adjacent t-butyl groups. rsc.org

Etherification : The formation of an ether via reactions like the Williamson ether synthesis (reaction of the corresponding phenoxide with an alkyl halide) is challenging. The bulky t-butyl groups impede the approach of the alkylating agent to the oxygen atom. rsc.org To overcome this, specialized conditions such as the use of highly reactive alkylating agents, phase-transfer catalysis, or microwave-assisted synthesis in a KOH/DMSO system may be employed. researchgate.net

Esterification : Similarly, direct esterification of the hindered hydroxyl group with carboxylic acids or their derivatives (like acid chlorides or anhydrides) is difficult. The steric crowding around the hydroxyl group makes it a poor nucleophile. rsc.org Synthesis of related esters, such as methyl 3,5-di-t-butyl-4-hydroxybenzoate, often involves reacting the corresponding carboxylic acid with an alcohol under reflux with a catalyst, rather than esterifying the hindered phenol directly. google.com

These transformations generally require more forcing conditions compared to those for unhindered phenols, highlighting the profound impact of steric effects on the chemical reactivity of the hydroxyl group.

Studies on Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the chemical reactivity of this compound can be inferred from studies on structurally related hindered phenols and chalcone derivatives. The presence of the sterically hindered phenolic group and the α,β-unsaturated ketone system dictates its reactivity and the thermodynamic parameters of its reactions.

The primary area of mechanistic investigation for hindered phenols, such as the 3,5-di-t-butyl-4-hydroxyphenyl moiety in the target molecule, is their antioxidant activity. This activity is predominantly governed by the kinetics and thermodynamics of hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species.

Research into the antioxidant mechanism of phenolic compounds has identified three primary pathways:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The key thermodynamic parameter governing this process is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity. For hindered phenols, the steric bulk of the tert-butyl groups influences the BDE and the rate of hydrogen atom transfer.

Stepwise Electron Transfer-Proton Transfer (SETPT): This mechanism involves the initial transfer of an electron from the phenol to the radical, forming a radical cation. This is followed by the transfer of a proton. The relevant thermodynamic parameters for this pathway are the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical. The key thermodynamic parameters are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE).

The preferred mechanism is often dependent on the solvent environment. nih.gov In non-polar solvents like benzene, the HAT mechanism is generally favored. nih.gov In contrast, polar solvents such as water and ethanol (B145695) tend to favor the SPLET mechanism. nih.gov

The tables below present representative thermodynamic parameters for related phenolic compounds, which can provide an approximation for the behavior of the hindered phenolic moiety in this compound.

Table 1: Representative Thermodynamic Parameters for Phenolic Compounds (kcal/mol)

| Compound | BDE | IP | PDE | PA | ETE |

|---|---|---|---|---|---|

| Phenol | 86.5 | 188.4 | 349.5 | 340.8 | 82.9 |

| 2,6-di-tert-butylphenol | 81.1 | 186.1 | - | - | - |

Data compiled from various sources and are representative values.

The kinetics of the reactions of hindered phenols with various radicals, such as peroxyl radicals, have been studied to understand their antioxidant efficacy. The rate constants for these reactions are influenced by the steric hindrance around the hydroxyl group and the electronic effects of the substituents on the aromatic ring. While bulky ortho groups, like the t-butyl groups in the target molecule, can sterically hinder the approach of an attacking radical, they also contribute to the stability of the resulting phenoxyl radical, which is a crucial aspect of their antioxidant function. cmu.eduvinatiorganics.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenol |

| 2,6-di-tert-butylphenol |

Computational and Theoretical Chemistry of 3,5 Di T Butyl 4 Hydroxybenzalacetone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and molecular geometry of compounds like 3,5-Di-t-butyl-4-hydroxybenzalacetone. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), would be utilized to optimize the molecule's geometry to its lowest energy state.

These calculations would provide crucial data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal insights into the compound's reactivity, electronic transitions, and potential as an electron donor or acceptor. The energy gap between HOMO and LUMO is a key parameter in determining its kinetic stability. A mapping of the electrostatic potential (MEP) surface would also identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Example Value/Method | Description |

| Method | Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. |

| Functional | B3LYP | A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. |

| Basis Set | 6-31G* | A Pople-style basis set commonly used in computational chemistry. |

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, Electrostatic Potential | Fundamental electronic and structural properties derived from the calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the compound in different environments, such as in a solvent or in the solid state.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For this compound, QSRR models could be developed to predict its reactivity in various chemical reactions based on calculated molecular descriptors.

These descriptors, derived from quantum chemical calculations, can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally determined reaction rates for a series of related compounds, a predictive QSRR model could be constructed. Such a model would be valuable for designing new derivatives of this compound with tailored reactivity.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of this compound from first principles, which can be compared with experimental data for validation. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to aid in the interpretation of experimental spectra and the assignment of vibrational modes to specific molecular motions. Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be calculated and are invaluable for confirming the structure of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| UV-Vis Spectroscopy | λmax | Time-Dependent DFT (TD-DFT) |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | GIAO (Gauge-Including Atomic Orbital) method with DFT |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | GIAO method with DFT |

Advanced Applications and Derivatization in Chemical Sciences and Materials Technology

Role as a Key Intermediate in Complex Organic Synthesis

3,5-Di-t-butyl-4-hydroxybenzaldehyde is a valuable starting material for the synthesis of a range of complex and biologically active molecules. Its aldehyde functionality allows for a wide array of chemical transformations, including condensations, oxidations, and multicomponent reactions, while the hindered phenolic group often imparts desirable properties, such as antioxidant activity, to the final product.

One notable application is in the synthesis of the antitumor agent, TX-1123, which is a potent protein tyrosine kinase inhibitor. sigmaaldrich.comsigmaaldrich.com This compound, 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione, is synthesized using 3,5-Di-t-butyl-4-hydroxybenzaldehyde as a key precursor. sigmaaldrich.comsigmaaldrich.com Furthermore, this versatile aldehyde is employed in the synthesis of flavonoid analogues. Through an aldol (B89426) reaction with 2-hydroxy-acetophenone, it is used to create chalcones and flavanones that incorporate the 3,5-di-t-butyl-4-hydroxyphenyl moiety, which is structurally analogous to the widely used antioxidant Butylated Hydroxytoluene (BHT).

In the field of medicinal chemistry, it serves as a crucial intermediate in the synthesis of a major metabolite of the antiarthritic drug candidate S-2474. acs.org A short and efficient synthesis of the tert-butyl-hydroxylated derivative of 3,5-Di-t-butyl-4-hydroxybenzaldehyde has been developed, highlighting its importance in accessing metabolites of pharmacologically active compounds. acs.org The common structural motif of a 3,5-di-t-butyl-4-hydroxybenzylidene group is also found in several other anti-inflammatory drug candidates, underscoring the significance of this aldehyde as a synthetic precursor. acs.org

Below is a table summarizing some of the complex organic molecules synthesized using 3,5-Di-t-butyl-4-hydroxybenzaldehyde as a key intermediate.

| Target Molecule | Class of Compound | Significance/Application |

| TX-1123 | 2-Hydroxyarylidene-4-cyclopentene-1,3-dione | Potent protein tyrosine kinase inhibitor with antitumor activity. sigmaaldrich.comsigmaaldrich.com |

| Flavonoid Analogues | Chalcones and Flavanones | Synthesis of compounds with potential antioxidant activity. |

| Metabolite of S-2474 | Antiarthritic Drug Metabolite | Important for studying the metabolism of the parent drug candidate. acs.org |

| 4-(1H-benzimidazol-2-yl)-2,6-di-tert-butyl-phenol | Benzimidazole derivative | Synthesized by treating with 1,2-phenylenediamine. sigmaaldrich.comsigmaaldrich.com |

Development of Novel Ligands and Catalysts Based on the 3,5-Di-t-butyl-4-hydroxybenzaldehyde Scaffold

The chemical scaffold of 3,5-Di-t-butyl-4-hydroxybenzaldehyde is a valuable platform for the design and synthesis of novel ligands and catalysts. The presence of the aldehyde group allows for its facile conversion into Schiff bases through condensation reactions with various amines. These Schiff base ligands, often featuring imine (-C=N-) linkages, are excellent chelating agents for a wide range of metal ions.

The bulky di-tert-butyl groups in the resulting ligands play a crucial role in influencing the steric and electronic properties of the metal complexes they form. This steric hindrance can enhance the stability of the complexes and modulate their catalytic activity and selectivity.

For instance, Schiff base ligands derived from the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (an isomer) with diamines have been used to prepare dinuclear copper(II) complexes. researchgate.net The resulting compartmental macrocyclic complexes exhibit interesting structural features due to the bulky tert-butyl groups. researchgate.net While the primary research focus of this particular study was on the structural characterization, the formation of such multinuclear metal complexes is a key area of interest for developing catalysts for various organic transformations. Homogeneous catalysts, such as transition metal complexes, are vital in the chemical industry due to the easy accessibility of their active sites to substrates.

The general synthetic approach to these ligands and their subsequent metal complexes is outlined in the table below.

| Reactant 1 | Reactant 2 | Resulting Ligand/Complex Type | Potential Application |

| 3,5-Di-t-butyl-4-hydroxybenzaldehyde | Primary Amine (R-NH₂) | Schiff Base Ligand | Coordination Chemistry, Catalysis |

| Schiff Base Ligand | Metal Salt (e.g., CuCl₂, Co(OAc)₂) | Metal-Schiff Base Complex | Homogeneous Catalysis, Material Science |

Integration into Polymer Chemistry and Materials Science (e.g., as monomers, stabilizers for materials degradation)

The unique properties of 3,5-Di-t-butyl-4-hydroxybenzaldehyde make it a valuable component in polymer chemistry and materials science, both as a monomer for the synthesis of novel polymers and as a stabilizer to prevent material degradation.

As a monomer, it can be used in the synthesis of polyazomethines. For example, biodegradable polyazomethine hydrogels have been synthesized by the oxidative polymerization reaction of 3,5-Di-t-butyl-4-hydroxybenzaldehyde with melamine. sigmaaldrich.comsigmaaldrich.com The resulting polymers possess interesting mechanical and biodegradable properties.

The most prominent application in this field is its role as a stabilizer against the degradation of polymers. hmdb.ca As a hindered phenolic compound, it functions as a primary antioxidant. hmdb.ca The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to peroxy radicals, which are formed during the oxidative degradation of polymers. This process neutralizes the highly reactive radicals and terminates the degradation chain reaction. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating new degradation chains.

Hindered phenolic antioxidants are widely used to protect a variety of polymers, including polyolefins (polyethylene and polypropylene), from degradation caused by heat, light, and oxygen exposure during processing and end-use. hmdb.ca

The table below summarizes the roles of 3,5-Di-t-butyl-4-hydroxybenzaldehyde in polymer chemistry.

| Role | Mechanism/Application | Polymer System |

| Monomer | Reacts with other monomers (e.g., melamine) to form polymers. sigmaaldrich.comsigmaaldrich.com | Polyazomethines, Hydrogels |

| Stabilizer (Antioxidant) | Scavenges free radicals to prevent oxidative degradation. hmdb.ca | Polyolefins, Plastics, Rubber |

Applications in Chemo- and Biosensors for Non-Biological Detection

The structural framework of 3,5-Di-t-butyl-4-hydroxybenzaldehyde has been utilized in the development of chemo- and biosensors for the detection of non-biological analytes, particularly metal ions. The aldehyde group provides a convenient handle for the synthesis of larger, more complex molecules with specific recognition and signaling capabilities.

A notable example is the development of a selective and sensitive fluorescent chemosensor for the detection of aluminum (Al³⁺) and iron (Fe²⁺) ions. sigmaaldrich.comsigmaaldrich.com This sensor is based on a polyazomethine synthesized from 3,5-Di-t-butyl-4-hydroxybenzaldehyde and ascorbic acid. sigmaaldrich.comsigmaaldrich.com The interaction of the target metal ions with the polymer leads to a change in its fluorescence properties, allowing for their detection.

The design of such sensors often relies on the principles of colorimetric or fluorometric detection. The binding of an analyte to a receptor molecule, which is derived from the 3,5-Di-t-butyl-4-hydroxybenzaldehyde scaffold, can induce a conformational change or an electronic perturbation that results in a visible color change or a change in fluorescence intensity or wavelength.

The table below outlines the application of derivatives of 3,5-Di-t-butyl-4-hydroxybenzaldehyde in sensor technology.

| Sensor Type | Target Analyte | Sensing Mechanism |

| Fluorescent Chemosensor | Al³⁺ and Fe²⁺ ions sigmaaldrich.comsigmaaldrich.com | Change in fluorescence upon metal ion binding. |

Emerging Research Frontiers and Future Prospects for 3,5 Di T Butyl 4 Hydroxybenzalacetone Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The primary route for the synthesis of 3,5-Di-t-butyl-4-hydroxybenzalacetone is the Claisen-Schmidt condensation between 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050) and acetone (B3395972). mdpi.comresearchgate.net This reaction, a type of crossed aldol (B89426) condensation, is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, or an acid. mdpi.comnih.gov The fundamental mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, this compound. researchgate.net

While the Claisen-Schmidt condensation is a well-established method, ongoing research focuses on developing more efficient and selective catalytic systems to overcome challenges such as slow reaction rates and the formation of byproducts. nih.gov The steric hindrance posed by the two tert-butyl groups in 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can affect the reaction kinetics, necessitating the exploration of novel catalysts.

Recent advancements in catalysis for chalcone (B49325) synthesis that could be applied to this compound include:

Homogeneous and Heterogeneous Catalysis: Both acid and base catalysts are employed for Claisen-Schmidt condensations. While strong bases or acids are common, research is shifting towards milder and more recyclable catalysts. nih.gov

Ionic Liquids: Sulfonic acid-functionalized ionic liquids have been used as dual catalyst-solvents for chalcone synthesis, offering high activity and easy separation and recycling of the catalyst.

Micellar Catalysis: The use of surfactants like cetyltrimethylammonium bromide (CTAB) and Tween 80 can create micellar environments that enhance reaction rates and yields in aqueous media, offering a greener alternative to traditional organic solvents.

Solid-Supported Catalysts: The use of solid catalysts, such as layered double hydroxide (LDH)/graphene nanocomposites, is being explored to facilitate easier catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.com

The reaction between 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and acetone is expected to proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Acetone | Acid or Base | This compound |

The steric hindrance from the tert-butyl groups may necessitate specific catalysts or reaction conditions to achieve high yields. For instance, highly basic conditions using a polar aprotic solvent and a strong base like an alkali metal hydroxide or alkoxide have been shown to be effective for the condensation of hindered cyclic ketones. researchgate.net

Application of Advanced Spectroscopic Characterization Techniques

The unambiguous characterization of this compound is crucial for understanding its structure-property relationships. A combination of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the vinyl protons of the α,β-unsaturated system, the methyl protons of the acetone moiety, and the protons of the bulky tert-butyl groups. The coupling constant between the vinylic protons (typically around 15-16 Hz) is indicative of a trans configuration of the double bond. google.com

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon (typically between δ 186-197 ppm), the carbons of the aromatic ring, the vinylic carbons, and the carbons of the tert-butyl groups. google.commagritek.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include:

A strong absorption band for the C=O stretching of the α,β-unsaturated ketone, typically in the range of 1650-1670 cm⁻¹. magritek.comwikipedia.org

Stretching vibrations for the aromatic C-H bonds and the vinylic =C-H bond. google.com

A broad band corresponding to the O-H stretching of the phenolic hydroxyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pathways. For chalcones, common fragmentation patterns involve the loss of the phenyl group from either the A or B ring, often accompanied by the loss of a carbon monoxide (CO) molecule. bohrium.com The presence of the tert-butyl groups would likely lead to characteristic fragmentation involving the loss of a methyl radical or isobutylene.

| Spectroscopic Technique | Key Information Obtained |

|---|---|

| ¹H NMR | Proton environment, stereochemistry of the double bond |

| ¹³C NMR | Carbon skeleton of the molecule |

| FT-IR | Identification of functional groups (C=O, O-H, C=C) |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | Precise 3D molecular structure and intermolecular interactions |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of this compound can be significantly enhanced by integrating flow chemistry and automated synthesis platforms. Continuous-flow processing offers several advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and the potential for scalability. nih.gov

For the Claisen-Schmidt condensation, a flow chemistry setup would typically involve pumping solutions of the reactants (3,5-Di-tert-butyl-4-hydroxybenzaldehyde and acetone) and the catalyst through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream would then be collected, and the product isolated after solvent removal. This approach can lead to higher yields and selectivities, as well as reduced reaction times. nih.gov

The benefits of continuous-flow synthesis for chalcone derivatives have been demonstrated in the selective deuteration of antidiabetic chalcones, where precise control over the reaction conditions prevented over-reaction and led to the desired products. nih.gov

Automation can be integrated with flow chemistry systems to create fully automated synthesis platforms. These systems can be programmed to perform a series of reactions, purifications, and analyses without manual intervention. For the synthesis of this compound, an automated system could be designed to:

Precisely dispense the required amounts of reactants and catalyst solutions.

Control the flow rates and temperature of the reactor.

Monitor the reaction progress in real-time using in-line analytical techniques (e.g., IR or UV-Vis spectroscopy).

Automatically collect and purify the product.

The integration of computer-aided synthesis planning with automated flow chemistry platforms represents a significant frontier in chemical synthesis, enabling the rapid and efficient production of target molecules. mit.edu

Implications for Sustainable Chemical Manufacturing and Process Intensification

The principles of green chemistry and process intensification are increasingly important in chemical manufacturing. The synthesis of this compound can be made more sustainable by adopting several strategies.

Green Chemistry Approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water (in micellar catalysis), ethanol (B145695), or even solvent-free conditions can significantly reduce the environmental impact of the synthesis. rjpn.orgnih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound can accelerate reaction rates and reduce energy consumption compared to conventional heating methods. rjpn.orgnih.govresearchgate.net

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of this compound, process intensification can be achieved through:

Microreactors: The use of microreactors or other continuous-flow devices can significantly improve heat and mass transfer, leading to better control over the reaction and higher yields.

Multifunctional Reactors: Combining reaction and separation steps in a single unit operation can simplify the process and reduce capital and operating costs.

Alternative Energy Sources: As mentioned, microwave and ultrasound energy can intensify the reaction by providing localized and efficient energy input. mdpi.com

By embracing these emerging frontiers in reaction design, characterization, and manufacturing, the chemistry of this compound can be advanced towards more efficient, selective, and sustainable processes, paving the way for its potential applications in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,5-Di-t-butyl-4-hydroxybenzalacetone in laboratory settings?

-

Methodological Answer : The compound is typically synthesized via aldol condensation between 3,5-Di-t-butyl-4-hydroxybenzaldehyde and acetone. A common protocol involves dissolving the aldehyde in absolute ethanol with catalytic glacial acetic acid, followed by refluxing with acetone for 4–6 hours. After solvent evaporation, the product is purified via recrystallization or column chromatography . For improved safety, milder conditions (e.g., lower temperatures or alternative solvents like THF) can replace traditional high-heat reflux, as demonstrated in analogous syntheses of phenolic derivatives .

-

Key Data :

Q. How can researchers characterize the purity and structural integrity of 3,5-Di-t-butyl-4-hydroxybenzalacetone using spectroscopic techniques?

- Methodological Answer :

-

NMR : Confirm the presence of the t-butyl groups (δ 1.3–1.5 ppm, singlet) and the enone system (α,β-unsaturated ketone: δ 7.5–7.7 ppm for aromatic protons, δ 2.1–2.3 ppm for methyl groups).

-

HPLC : Use a C18 column with UV detection at 280 nm to assess purity; retention times should match reference standards .

-

FT-IR : Identify key functional groups (O–H stretch at ~3200 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .

- Validation : Cross-reference spectral data with published databases (e.g., PubChem, Reaxys) to resolve ambiguities .

Q. What are the key stability considerations when storing 3,5-Di-t-butyl-4-hydroxybenzalacetone for long-term experimental use?

- Methodological Answer : The compound is sensitive to light and oxidation due to its phenolic hydroxyl group. Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Periodic HPLC analysis is recommended to monitor degradation (e.g., dimerization or oxidation byproducts) . For aqueous systems, stabilize with antioxidants like BHT (0.01% w/w) .

Advanced Research Questions

Q. How does the choice of catalyst influence the regioselectivity in the synthesis of 3,5-Di-t-butyl-4-hydroxybenzalacetone derivatives?

-

Methodological Answer : Catalysts like LDA (Lithium Diisopropylamide) or protic acids (H₂SO₄) can alter regioselectivity in aldol reactions. For example, LDA promotes deprotonation at sterically hindered sites, favoring formation of the α,β-unsaturated ketone. However, substrate specificity matters: brominated analogs (vs. iodinated) show reduced selectivity (e.g., 77:23 product ratio in halogenated benzaldehyde derivatives) due to electronic effects .

-

Experimental Design : Compare reaction outcomes using kinetic vs. thermodynamic control (e.g., low-temperature LDA vs. high-heat acid catalysis) .

Q. What methodological approaches are used to resolve contradictions in reported biological activities of 3,5-Di-t-butyl-4-hydroxybenzalacetone across different studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions. Standardize protocols:

-

Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM).

-

Cell Lines : Use multiple models (e.g., HEK293 for general toxicity, MCF-7 for cancer-specific activity).

-

Control Compounds : Include reference antioxidants (e.g., BHT) to differentiate redox-mediated effects .

- Data Reconciliation : Meta-analysis of published IC₅₀ values under consistent experimental parameters (pH, incubation time) .

Q. What are the challenges in scaling up the synthesis of 3,5-Di-t-butyl-4-hydroxybenzalacetone while maintaining high enantiomeric purity?

- Methodological Answer : Industrial-scale synthesis faces issues with:

-

Side Reactions : Increased byproduct formation under prolonged reflux. Mitigate via flow chemistry for precise temperature control.

-

Purification : Replace column chromatography with fractional crystallization using solvent mixtures (e.g., ethanol/hexane).

-

Enantiomeric Purity : Use chiral catalysts (e.g., proline derivatives) in asymmetric aldol reactions, though steric bulk from t-butyl groups may limit efficacy .

- Case Study : Pilot-scale trials achieved 80% yield with 98% purity but required iterative optimization of solvent ratios and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.